4-ethynylbenzoyl Chloride
Overview
Description
4-Ethynylbenzoyl Chloride is an organic compound with the molecular formula C9H5ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an ethynyl group at the para position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethynylbenzoyl Chloride can be synthesized through the chlorination of 4-ethynylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of thionyl chloride to a solution of 4-ethynylbenzoic acid, followed by distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynylbenzoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The ethynyl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents like Grignard reagents or organolithium compounds to form substituted benzoyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Addition Reactions: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) are used under controlled conditions to add across the ethynyl group.
Coupling Reactions: Organometallic reagents such as phenylmagnesium bromide or butyllithium are used in the presence of a catalyst like palladium or copper.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Dihalides and Haloalkenes: Formed from addition reactions.
Substituted Benzoyl Derivatives: Formed from coupling reactions.
Scientific Research Applications
4-Ethynylbenzoyl Chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-Ethynylbenzoyl Chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride moiety is highly reactive towards nucleophiles, leading to the formation of various derivatives. The ethynyl group can undergo addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications of its derivatives.
Comparison with Similar Compounds
4-Ethylbenzoyl Chloride: Similar structure but with an ethyl group instead of an ethynyl group.
4-Chlorobenzoyl Chloride: Contains a chlorine atom instead of an ethynyl group.
4-Nitrobenzoyl Chloride: Contains a nitro group instead of an ethynyl group.
4-Methoxybenzoyl Chloride: Contains a methoxy group instead of an ethynyl group.
Uniqueness: 4-Ethynylbenzoyl Chloride is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
4-ethynylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVGIJULTHHKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448729 | |
Record name | 4-ethynylbenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62480-31-3 | |
Record name | 4-ethynylbenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-ethynylbenzoyl chloride modify polymer properties?
A1: this compound acts as a reactive end-capping agent for various polymers containing terminal hydroxyl groups. [, , , ] This reaction introduces ethynyl groups along the polymer chain or at the ends of oligomers. Upon thermal treatment, these ethynyl groups undergo crosslinking reactions, leading to significant changes in the polymer's properties. For instance, studies have shown that cured polyarylates, phenoxy resins, and polysulfones modified with this compound exhibit increased glass transition temperatures (Tg), improved solvent resistance, and enhanced thermal stability compared to their unmodified counterparts. [, , , ]
Q2: What is the role of this compound in synthesizing rigid-rod thermosets?
A2: this compound is a key building block for creating rigid-rod thermosets. [] By reacting it with various substituted dihydroxy aromatic compounds, a series of bisacetylene monomers can be synthesized. These monomers exhibit diverse phase behavior depending on the substituent and central aromatic group, ranging from no melting transition to crystal-to-nematic or crystal-to-isotropic transitions. [] Upon thermal curing, the bisacetylene monomers, particularly those exhibiting nematic phases, undergo crosslinking to form rigid-rod thermosets with potential applications in high-performance materials. []
Q3: Can this compound be used to impart fire- and heat-resistant properties to polymers?
A3: Yes, this compound plays a crucial role in synthesizing fire- and heat-resistant polymers. [] Researchers have successfully synthesized novel matrix resins by reacting this compound with tris(4-aminophenoxy)tris(phenoxy)cyclotriphosphazene. [] The resulting ethynyl-substituted aromatic cyclotriphosphazenes, upon thermal polymerization, yield polymers with remarkable thermal stability, exhibiting char yields of up to 78% at 800°C in nitrogen and 700°C in air. [] These properties make them promising candidates for developing heat- and fire-resistant fiber-reinforced composites. []
Q4: Are there alternative reaction pathways for incorporating ethynyl groups using this compound?
A4: While direct reaction with hydroxyl groups is common, this compound can also be utilized in multi-step processes to introduce ethynyl functionality. [] One approach involves reacting the target molecule with 4-bromobenzoyl chloride, followed by palladium-catalyzed displacement of the bromo group with trimethylsilylacetylene. Subsequent removal of the trimethylsilyl protecting group then yields the desired ethynyl-modified product. []
Q5: What spectroscopic techniques are used to characterize polymers modified with this compound?
A5: Characterization of polymers modified with this compound relies heavily on spectroscopic techniques. Infrared (IR) spectroscopy is routinely employed to confirm the presence of the ethynyl group and monitor the curing process. [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, provides detailed structural information, confirming the successful incorporation of this compound into the polymer backbone. [] Additionally, Raman spectroscopy can be utilized to quantitatively monitor the curing kinetics of these modified polymers. []
Q6: What are the potential applications of polymers modified with this compound beyond composites?
A6: The unique properties imparted by this compound modification extend the potential applications of these polymers beyond composites. Their enhanced thermal stability, solvent resistance, and improved mechanical properties make them suitable for a wider range of applications, including:
- Adhesives: Enhanced adhesion to various substrates like copper foil and polyimide film. []
- Coatings: Durable and protective layers for diverse surfaces. []
- Fibers: Strong and thermally stable fibers for high-performance textiles. []
- Films: Flexible and resistant films for packaging or electronic applications. []
- Membranes: Selective barriers for separation processes. []
- Moldings: Intricate and dimensionally stable molded parts. []
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